molecular formula C21H24N2O B11950555 N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine CAS No. 853330-90-2

N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine

Cat. No.: B11950555
CAS No.: 853330-90-2
M. Wt: 320.4 g/mol
InChI Key: PVHYHOSQFSUMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using methanol and a strong base such as sodium hydride.

    Alkylation: The ethylpropyl group can be introduced through an alkylation reaction using an appropriate alkyl halide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, methanol, reflux conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Biological Research: It is used as a probe to study various biological processes and pathways, particularly those involving quinoline derivatives.

    Chemical Research: The compound is used as a starting material or intermediate in the synthesis of more complex molecules for research purposes.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethylpropyl)-2-(4-hydroxyphenyl)-4-quinolinamine: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(1-ethylpropyl)-2-(4-chlorophenyl)-4-quinolinamine: Similar structure but with a chloro group instead of a methoxy group.

    N-(1-ethylpropyl)-2-(4-nitrophenyl)-4-quinolinamine: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s ability to bind to specific molecular targets.

Properties

CAS No.

853330-90-2

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-pentan-3-ylquinolin-4-amine

InChI

InChI=1S/C21H24N2O/c1-4-16(5-2)22-21-14-20(15-10-12-17(24-3)13-11-15)23-19-9-7-6-8-18(19)21/h6-14,16H,4-5H2,1-3H3,(H,22,23)

InChI Key

PVHYHOSQFSUMIK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.